![molecular formula C13H11NO4 B3193318 1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- CAS No. 70657-11-3](/img/structure/B3193318.png)
1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-
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Overview
Description
1H-Pyrrole-2,5-dione, also known as maleimide, is a heterocyclic compound with the formula C4H3NO2 . It is a core structure found in many natural and synthetic compounds . The derivatives of 1H-Pyrrole-2,5-dione often have different properties and applications depending on the substituents attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-dione consists of a five-membered ring with two double bonds and a nitrogen atom . The exact structure of “1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-” would depend on the specific locations of the oxiranylmethoxy and phenyl groups on the pyrrole ring.Chemical Reactions Analysis
The chemical reactions of 1H-Pyrrole-2,5-dione and its derivatives can vary widely depending on the specific substituents present on the pyrrole ring. For example, N-substituted pyrroles can be produced through the oxidative coupling of diols and primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrole-2,5-dione and its derivatives can vary depending on the specific substituents present. For example, 1H-Pyrrole-2,5-dione has a molecular weight of 97.0721 . Other properties such as melting point and solubility would depend on the specific derivative .Safety and Hazards
properties
CAS RN |
70657-11-3 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO4/c15-12-5-6-13(16)14(12)9-1-3-10(4-2-9)17-7-11-8-18-11/h1-6,11H,7-8H2 |
InChI Key |
ITHTYRPMMCAEET-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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